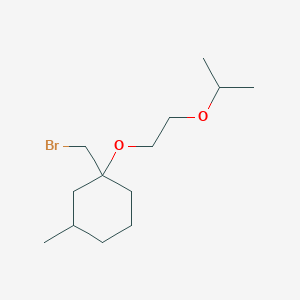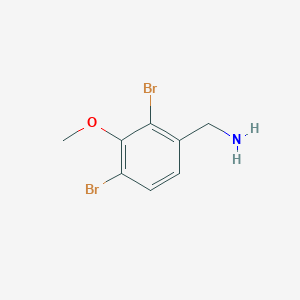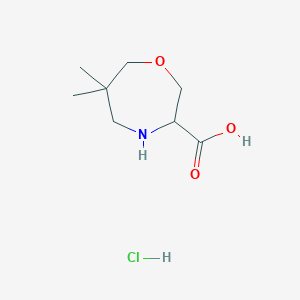
6,6-Dimethyl-1,4-oxazepane-3-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethyl-1,4-oxazepane-3-carboxylic acid hydrochloride is a chemical compound with a unique structure that includes an oxazepane ring.
Métodos De Preparación
The synthesis of 6,6-Dimethyl-1,4-oxazepane-3-carboxylic acid hydrochloride typically involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and the use of automated systems to control reaction parameters .
Análisis De Reacciones Químicas
6,6-Dimethyl-1,4-oxazepane-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
6,6-Dimethyl-1,4-oxazepane-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Researchers study this compound for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 6,6-Dimethyl-1,4-oxazepane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit enzyme activity or block receptor binding, thereby altering cellular processes .
Comparación Con Compuestos Similares
6,6-Dimethyl-1,4-oxazepane-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
1,4-Oxazepane-3-carboxylic acid hydrochloride: This compound lacks the dimethyl groups, which may affect its chemical reactivity and biological activity.
6-Methyl-1,4-oxazepane-3-carboxylic acid hydrochloride: This compound has only one methyl group, which may result in different physical and chemical properties.
1,4-Oxazepane-3-carboxylic acid: The absence of the hydrochloride salt form can influence its solubility and stability.
The uniqueness of this compound lies in its specific structural features, which can confer distinct properties and applications compared to its analogs .
Propiedades
Fórmula molecular |
C8H16ClNO3 |
|---|---|
Peso molecular |
209.67 g/mol |
Nombre IUPAC |
6,6-dimethyl-1,4-oxazepane-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO3.ClH/c1-8(2)4-9-6(7(10)11)3-12-5-8;/h6,9H,3-5H2,1-2H3,(H,10,11);1H |
Clave InChI |
SUBKVQDOIDNVKM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNC(COC1)C(=O)O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzyl-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B15305890.png)
![N-[4-(4-sulfamoylphenyl)phenyl]acetamide](/img/structure/B15305891.png)
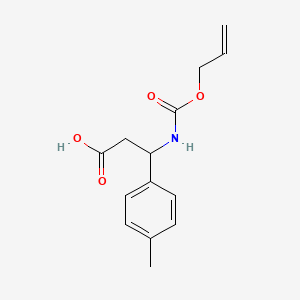
![tert-butyl2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B15305900.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B15305913.png)
![Ethanone, 2-chloro-1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B15305924.png)
![[1-(Difluoromethyl)-3-methylidenecyclobutyl]methanol](/img/structure/B15305930.png)
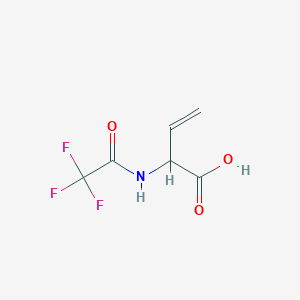
![[6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine](/img/structure/B15305939.png)

